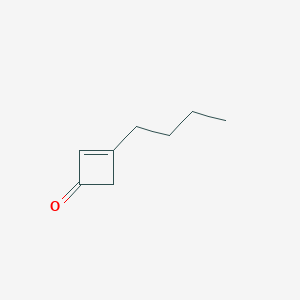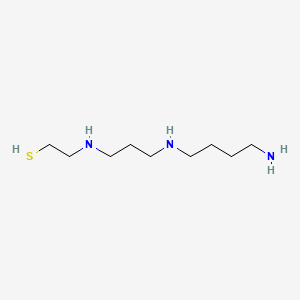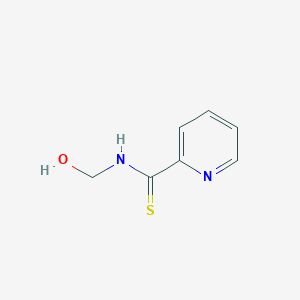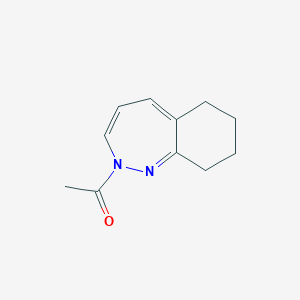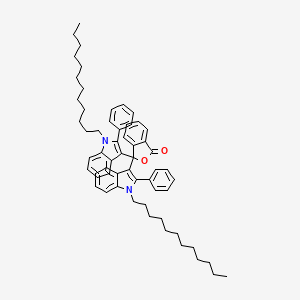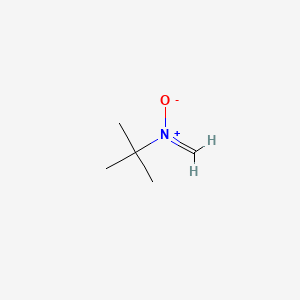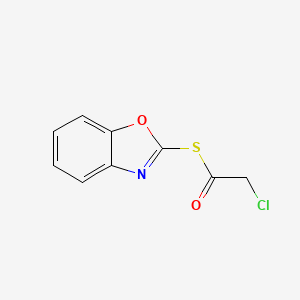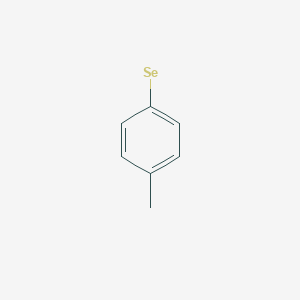![molecular formula C23H28N2O7 B14661169 1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol CAS No. 42402-37-9](/img/structure/B14661169.png)
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol is a complex chemical compound with a molecular formula of C23H30N2O8 and a molecular weight of 462.49300 . This compound is known for its unique structure, which includes multiple functional groups such as isocyanate and oxirane. It is commonly used in various industrial applications, particularly in the production of polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol involves multiple steps. One common method includes the reaction of 1,1’-methylenebis[4-isocyanatobenzene] with oxirane and 2-methyloxirane under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure that the desired product is obtained with high purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions to form ureas or carbamates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions include ureas, carbamates, and various oxidized derivatives. These products are often used in the production of polymers and other industrial materials .
Aplicaciones Científicas De Investigación
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bio-compatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to react with various nucleophiles due to the presence of isocyanate groups. These reactions can lead to the formation of stable urea or carbamate linkages. The oxirane groups also contribute to its reactivity, allowing it to form cross-linked polymer networks .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diisocyanato-1-methylbenzene (TDI): Less expensive but has lower reactivity compared to 1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol.
1,1’-Methylenebis[4-isocyanatobenzene] (MDI): Similar in structure but lacks the oxirane groups, making it less versatile in certain applications.
Uniqueness
The uniqueness of this compound lies in its combination of isocyanate and oxirane groups, which provide it with a high degree of reactivity and versatility. This makes it particularly valuable in the production of specialized polymers and coatings .
Propiedades
Número CAS |
42402-37-9 |
|---|---|
Fórmula molecular |
C23H28N2O7 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol |
InChI |
InChI=1S/C15H10N2O2.C3H8O3.C3H6O.C2H4O/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;4-1-3(6)2-5;1-3-2-4-3;1-2-3-1/h1-8H,9H2;3-6H,1-2H2;3H,2H2,1H3;1-2H2 |
Clave InChI |
VCGZLLFHUVFKAE-UHFFFAOYSA-N |
SMILES canónico |
CC1CO1.C1CO1.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(C(CO)O)O |
Números CAS relacionados |
59675-67-1 121136-01-4 42402-37-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



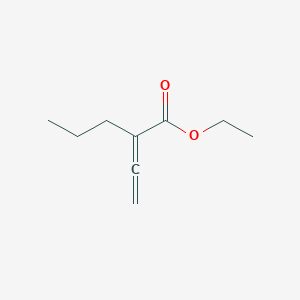
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
